molecular formula C12H8Br2CuN2 B099749 Dibromo(1,10-phenanthroline)copper(II) CAS No. 19319-86-9

Dibromo(1,10-phenanthroline)copper(II)

Cat. No. B099749
CAS RN: 19319-86-9
M. Wt: 403.56 g/mol
InChI Key: CJUHWXSXGSVTMY-UHFFFAOYSA-L
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Description

“Dibromo(1,10-phenanthroline)copper(II)” is a compound with the empirical formula C12H10Br2CuN2 . It has a molecular weight of 405.58 . The compound appears as a brown powder .


Physical And Chemical Properties Analysis

“Dibromo(1,10-phenanthroline)copper(II)” has a melting point of 280°C . Other physical and chemical properties such as solubility in water and density are not available .

Scientific Research Applications

Supramolecular Frameworks

Copper(II) complexes with 1,10-phenanthroline derivatives, such as Dibromo(1,10-phenanthroline)copper(II), have been utilized in the construction of supramolecular frameworks. These frameworks exhibit various crystallographic symmetries and packing fashions, showcasing diverse π–π stacking modes in crystal packing (Xu, Hu, Tao, & Huang, 2011).

DNA Interaction and Cytotoxicity

Copper(II) complexes, including those with 1,10-phenanthroline, have demonstrated potent DNA cleavage capabilities. They operate independently of exogenous reagents, displaying significant in vitro cytotoxicity towards cancer cells by generating intracellular reactive oxygen species (Prisecaru et al., 2012).

Catalytic Studies

1,10-Phenanthroline derivatives, when immobilized on polystyrene/divinylbenzene solid supports, are used in catalytic studies. This application demonstrates the versatility of 1,10-phenanthroline complexes in facilitating chemical reactions, such as copper-catalyzed coupling-cyclization (Slough, Krchňák, Helquist, & Canham, 2004).

Mechanism of Copper-Catalyzed Bond Formation

Investigations into the mechanism of copper-catalyzed C–N and C–O bond formations have shown that Copper(I) species associated with 1,10-phenanthroline play a crucial role. These findings offer insights into the chemical processes facilitated by such complexes (Lefèvre et al., 2012).

Photocatalytic Behavior

Studies on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes have highlighted their photocatalytic behavior. These complexes exhibit photoredox catalytic activity and the study of their photophysical properties contributes to a better understanding of their catalytic mechanisms (Cetin et al., 2017).

Novel Coordination Modes in Mixed-Ligand Complexes

Research has revealed new coordination modes of 1,10-phenanthroline in mixed-ligand copper(II) complexes. These findings extend our understanding of molecular interactions and the potential for developing novel complex structures (Molčanov, Jurić, & Kojić-Prodić, 2014).

Electrocatalytic Applications

1,10-Phenanthroline-copper complexes have shown potential in electrocatalytic applications, such as selective recognition of copper ions and hydrogen peroxide sensing. This opens avenues for the development of sensitive and specific assays in various fields (Gayathri & Senthil Kumar, 2014).

Safety And Hazards

“Dibromo(1,10-phenanthroline)copper(II)” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

dibromocopper;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2BrH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUHWXSXGSVTMY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2CuN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421996
Record name Dibromo(1,10-phenanthroline)copper(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromo(1,10-phenanthroline)copper(II)

CAS RN

19319-86-9
Record name Dibromo(1,10-phenanthroline)copper(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromo(1,10-phenanthroline)copper(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MJ Oh, HJ Kim, SK Kang, SN Choi… - … Section C: Crystal …, 2008 - scripts.iucr.org
The solvent effect on the molecular structures of copper(II) complexes produced from the reaction between CuBr2 and 1,10-phenanthroline is evident. The momomeric title compound, […
Number of citations: 3 scripts.iucr.org
MT Garland, D Grandjean, E Spodine… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of dibromo(1,10-phenanthroline)copper(II) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-organic compounds) …
Number of citations: 16 scripts.iucr.org
KG Daniel, P Gupta, RH Harbach, WC Guida… - Biochemical …, 2004 - Elsevier
Here we report that organic copper complexes can potently and selectively inhibit the chymotrypsin-like activity of the proteasome in vitro and in vivo. Several copper compounds, such …
Number of citations: 355 www.sciencedirect.com
HX Wei, SH Kim, G Li - Tetrahedron, 2001 - Elsevier
Transition metal–ligand complex-catalyzed regio- and stereoselective aminohalogenation of cinnamic esters has been developed using p-TsNCl 2 as the nitrogen and chlorine sources. …
Number of citations: 95 www.sciencedirect.com
C Bolm, M Martin, G Gescheidt… - … A European Journal, 2007 - Wiley Online Library
The initial steps of an enantioselective Diels–Alder reaction catalyzed by a Cu II –bissulfoximine complex were followed by EXAFS (EXAFS=extended X‐ray absorption fine structure), …
SN Herringer, CP Landee, MM Turnbull… - Inorganic …, 2017 - ACS Publications
The synthesis, structure, magnetic properties, and theoretical analysis of a new phase of dichloro(2-chloro-3-methylpyridine)copper(II) (2) and its isomorphous analogue dichloro(2-…
Number of citations: 12 pubs.acs.org
MA Sandersa, DJ O'Kane - Bioluminescence …, 1994 - John Wiley & Sons Incorporated
Number of citations: 0

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